Lamivudine-13C,15N2,d2 Lamivudine-13C,15N2,d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16606967
InChI: InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1,10+1,11+1
SMILES:
Molecular Formula: C8H11N3O3S
Molecular Weight: 234.25 g/mol

Lamivudine-13C,15N2,d2

CAS No.:

Cat. No.: VC16606967

Molecular Formula: C8H11N3O3S

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Lamivudine-13C,15N2,d2 -

Specification

Molecular Formula C8H11N3O3S
Molecular Weight 234.25 g/mol
IUPAC Name 4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one
Standard InChI InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1,10+1,11+1
Standard InChI Key JTEGQNOMFQHVDC-YWYGFFCWSA-N
Isomeric SMILES [2H]C([2H])([C@@H]1O[C@@H](CS1)[15N]2C=CC(=[15N][13C]2=O)N)O
Canonical SMILES C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Introduction

Chemical Structure and Isotopic Composition

Molecular Formula and Stereochemistry

Lamivudine-13C,15N2,d2 retains the core structure of lamivudine—a synthetic nucleoside reverse transcriptase inhibitor—but incorporates isotopic substitutions at critical positions. The molecular formula is C8H1115N213CO3S\text{C}_8\text{H}_{11}\text{}^{15}\text{N}_2\text{}^{13}\text{C}\text{O}_3\text{S}, with deuterium atoms replacing two hydrogen atoms at the hydroxymethyl group of the oxathiolane ring . The stereochemistry remains consistent with the parent drug, preserving the (2RR,5SS) configuration essential for antiviral activity.

The isotopic labeling pattern is explicitly defined in the SMILES notation:
[2H]C([2H])([C@@H]1O[C@@H](CS1)[15N]2C=CC(=[15N][13C]2=O)N)O\text{[2H]C([2H])([C@@H]1O[C@@H](CS1)[15N]2C=CC(=[15N][13C]2=O)N)O}
This notation confirms deuterium placement at the hydroxymethyl group and 13C/15N substitutions in the pyrimidinone ring .

Comparative Molecular Properties

Table 1 contrasts key properties of Lamivudine-13C,15N2,d2 with its unlabeled counterpart:

PropertyLamivudine-13C,15N2,d2Lamivudine (Unlabeled)
Molecular Weight234.25 g/mol 229.26 g/mol
Exact Mass234.0621 Da 229.0455 Da
XLogP3-0.9 -0.7
Hydrogen Bond Donor Count2 2
Rotatable Bond Count2 2

The increased molecular weight and exact mass directly result from isotopic enrichment, critical for distinguishing the labeled compound in mass spectrometric analyses .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of Lamivudine-13C,15N2,d2 involves multi-step isotopic incorporation:

  • Deuterium Integration: The hydroxymethyl group undergoes deuteration via catalytic exchange reactions using deuterated solvents like D2_2O .

  • 13C/15N Labeling: The pyrimidinone ring is constructed using 13C-enriched carbon sources and 15N-labeled ammonia, ensuring isotopic purity at the N3 and C2 positions .

Applications in Pharmaceutical Research

Quantitative Bioanalysis

As an internal standard, Lamivudine-13C,15N2,d2 eliminates matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For example, in plasma pharmacokinetic studies, it enables precise quantification of lamivudine with a lower limit of detection (LLOD) <1 ng/mL .

Metabolic Pathway Elucidation

Isotopic labeling facilitates tracking of metabolic products. In hepatic microsome studies, 13C labels allow differentiation between parent drug and glucuronidated metabolites, while deuterium retards oxidative metabolism at the hydroxymethyl site .

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